tert-butyl 4-[[4-(1H-indol-4-yl)piperazin-1-yl]methyl]benzoate
Overview
Description
- Its formal chemical name is 4-[[4-(1H-indol-4-yl)-1-piperazinyl]methyl]-benzoic acid, 1,1-dimethylethyl ester .
- The molecular formula is C24H29N3O2 , and its molecular weight is 391.5 g/mol .
- CAY10491 is a crystalline solid with a purity of at least 98% .
CAY10491: (CAS Number: 1044764-12-6) is a synthetic intermediate used in pharmaceutical synthesis.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for CAY10491 are not readily available in the provided information.
- it is commonly used as an intermediate in the production of other pharmaceutical compounds.
Chemical Reactions Analysis
- CAY10491 likely undergoes various reactions typical of organic compounds, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific transformations.
- Major products formed during these reactions would vary based on the synthetic context.
Scientific Research Applications
- CAY10491’s applications span several fields:
Medicine: It may serve as a precursor for drug development.
Chemistry: Researchers use it as a building block for more complex molecules.
Biology: It could be relevant in studies related to cellular processes.
Industry: Its role in pharmaceutical synthesis is crucial .
Mechanism of Action
- Unfortunately, the exact mechanism by which CAY10491 exerts its effects remains undisclosed.
- Further research is needed to understand its molecular targets and pathways.
Comparison with Similar Compounds
- While specific similar compounds are not mentioned here, CAY10491’s uniqueness lies in its structure and potential applications.
Properties
IUPAC Name |
tert-butyl 4-[[4-(1H-indol-4-yl)piperazin-1-yl]methyl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c1-24(2,3)29-23(28)19-9-7-18(8-10-19)17-26-13-15-27(16-14-26)22-6-4-5-21-20(22)11-12-25-21/h4-12,25H,13-17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPYSZULKPMZLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC4=C3C=CN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653004 | |
Record name | tert-Butyl 4-{[4-(1H-indol-4-yl)piperazin-1-yl]methyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90653004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1044764-12-6 | |
Record name | tert-Butyl 4-{[4-(1H-indol-4-yl)piperazin-1-yl]methyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90653004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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